Structural Dissimilarity vs. 5-Methylisoquinoline (Non-Brominated Parent)
8-Bromo-5-methylisoquinoline differs fundamentally from its non-brominated parent, 5-methylisoquinoline (CAS 62882-01-3), by the presence of a bromine atom at the 8-position. This heavy atom substitution increases the molecular weight from 143.19 g/mol to 222.08 g/mol (+55.1%) and introduces a reactive site for cross-coupling chemistry, making the brominated compound a versatile building block while the parent is primarily a solvent or inactive scaffold [1].
| Evidence Dimension | Molecular weight and synthetic utility |
|---|---|
| Target Compound Data | 222.08 g/mol; contains reactive C-Br bond |
| Comparator Or Baseline | 5-Methylisoquinoline: 143.19 g/mol; no halogen |
| Quantified Difference | Weight increase of 78.89 g/mol (+55.1%); orthogonal reactivity introduced |
| Conditions | Structural comparison based on CAS Common Chemistry and vendor specifications. |
Why This Matters
Procurement of the brominated derivative is essential for any synthetic route requiring palladium-catalyzed C-C bond formation at the 8-position; the non-brominated parent cannot serve as a substitute.
- [1] CAS Common Chemistry. (n.d.). 5-Methylisoquinoline (CAS RN 62882-01-3). American Chemical Society. Retrieved from https://commonchemistry.cas.org/detail?cas_rn=62882-01-3 View Source
